N-(4-Methoxybenzyl)glycine

Description

Significance in Organic Synthesis and Medicinal Chemistry

The primary significance of N-(4-Methoxybenzyl)glycine in organic synthesis lies in its role as a protected form of glycine (B1666218). In multi-step syntheses, particularly in peptide chemistry, it is often necessary to temporarily block the reactivity of certain functional groups while others are being modified. The 4-methoxybenzyl (PMB) group attached to the nitrogen atom of glycine serves this purpose as a protecting group. smolecule.comnih.gov This protection strategy is crucial for incorporating glycine units into larger peptide chains or complex target molecules without unwanted side reactions. nih.gov

The PMB group offers the advantage of being stable under many reaction conditions, yet it can be removed (deprotected) under specific, often mild, oxidative conditions. nih.gov This controlled cleavage is essential for revealing the free amino group at the desired stage of a synthesis.

In medicinal chemistry, this compound and its derivatives are explored as potential starting materials for novel therapeutic agents. smolecule.comcymitquimica.com The structure combines a polar amino acid moiety with a more lipophilic aromatic group, a feature that can influence a molecule's biological activity and pharmacokinetic properties. cymitquimica.com Researchers utilize this compound as a scaffold to link with other chemical entities, aiming to create new drug candidates for various research areas. smolecule.com

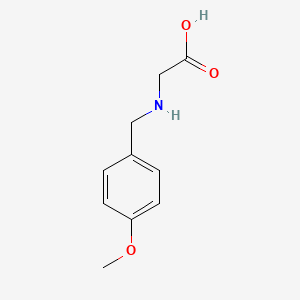

Overview of Structural Characteristics

This compound is an N-substituted amino acid. Its structure consists of a central glycine core, which is the simplest proteinogenic amino acid, where the amino nitrogen is bonded to a 4-methoxybenzyl group. cymitquimica.comnih.gov This arrangement results in a secondary amine. The molecule possesses both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH-), making it amphoteric. The 4-methoxybenzyl moiety consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at the para-position (position 4) and connected to the glycine nitrogen via a methylene (B1212753) bridge (-CH₂-). nih.gov The presence of the electron-donating methoxy group can influence the chemical reactivity of the benzyl (B1604629) group. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]acetic acid | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₃NO₃ | PubChem nih.gov |

| Molecular Weight | 195.21 g/mol | PubChem nih.gov |

| CAS Number | 20839-78-5 | PubChem nih.gov |

| Appearance | White to off-white solid | CymitQuimica cymitquimica.com |

| Canonical SMILES | COC1=CC=C(C=C1)CNCC(=O)O | PubChem nih.gov |

| InChI Key | QEOHOHDWOLGNLN-UHFFFAOYSA-N | PubChem nih.gov |

Historical Context of Related Glycine Derivatives in Synthesis

The use of glycine derivatives in synthesis is deeply rooted in the history of peptide chemistry and the broader field of organic synthesis. Glycine itself is produced industrially through chemical synthesis, with common methods including the amination of chloroacetic acid with ammonia (B1221849) and the Strecker amino acid synthesis. wikipedia.org

The challenge of selectively forming peptide bonds without causing unwanted reactions or racemization led to the development of protecting group chemistry in the mid-20th century. Glycine derivatives are central to this field. ontosight.ai The synthesis of N-substituted glycines, for instance, can be achieved by reacting an amine with chloroacetic acid. acs.orgresearchgate.net

The 4-methoxybenzyl (PMB) group, specifically, became known as an effective "workhorse" protecting group for functional groups like alcohols and carboxylic acids. nih.gov Its application was extended to amino acids, where early work demonstrated its utility in forming p-methoxybenzyl (PMB) esters of N-protected amino acids like N-Cbz glycine. nih.gov This allowed for the protection of the C-terminus of an amino acid, complementing the N-protection strategies needed for controlled peptide synthesis. The development of such derivatives was a critical step, enabling the synthesis of complex peptides and other natural products. nih.gov The synthesis of photolabile N-glycine derivatives in the early 1990s further expanded the toolbox for controlling chemical reactions involving this fundamental amino acid. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₃NO₃ |

| Glycine | C₂H₅NO₂ |

| Chloroacetic acid | C₂H₃ClO₂ |

| Ammonia | NH₃ |

| 4-Methoxybenzyl chloride | C₈H₉ClO |

| N-Cbz glycine (N-Carboxybenzylglycine) | C₁₀H₁₁NO₄ |

| Hippuric acid | C₉H₉NO₃ |

| N-(4-Methoxybenzoyl)glycine | C₁₀H₁₁NO₄ |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOHOHDWOLGNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306956 | |

| Record name | N-(4-Methoxybenzyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20839-78-5 | |

| Record name | 20839-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxybenzyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methoxybenzyl Glycine and Its Derivatives

General Synthesis Strategies

The synthesis and modification of N-(4-Methoxybenzyl)glycine often involve fundamental organic reactions that target its two primary functional groups: the carboxylic acid and the secondary amine. These general strategies are crucial for creating derivatives used in further synthetic applications, such as peptide synthesis.

Esterification of Carboxylic Acid Group

The conversion of the carboxylic acid moiety of this compound into an ester is a common strategy to create useful intermediates. smolecule.com Esterification protects the carboxylic acid group, preventing it from participating in unwanted side reactions, and can enhance the solubility of the compound in organic solvents.

Several methods are employed for this transformation:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Steglich Esterification: This method is particularly useful for substrates that are sensitive to acid. researchgate.net It employs a coupling agent, typically N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol. researchgate.net

Activation with Pyrocarbonates: Reagents like di-tert-butyl pyrocarbonate can be used as condensing agents for the esterification of N-acylamino acids.

These ester derivatives are stable intermediates that can be used in subsequent synthetic steps, such as peptide coupling. smolecule.com

Deprotection Reactions to Yield Free Amino Acids

The 4-methoxybenzyl (PMB) group is a protecting group for the amine function. smolecule.com Its removal, or deprotection, is a critical step to liberate the free amino acid or to unmask the amine for further reaction, for instance, at the end of a peptide synthesis. smolecule.com The PMB group's stability and methods for its selective cleavage are key features of its utility.

Deprotection can be achieved under various conditions, allowing for orthogonality with other protecting groups:

Acidic Cleavage: The PMB group can be removed by treatment with strong acids.

Oxidative Cleavage: A common method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov However, the PMB ester is reportedly stable under these conditions, suggesting a difference in reactivity between N-PMB and O-PMB groups. nih.gov

Base-mediated Hydrolysis: In the case of PMB esters, the ester can be selectively cleaved under basic conditions using reagents like lithium hydroxide (B78521) to yield the carboxylic acid while leaving other sensitive groups intact. nih.gov

Specific Synthetic Pathways and Reactants

The direct synthesis of this compound and its derivatives can be accomplished through several specific pathways, each utilizing distinct reactants and mechanisms.

Reaction with 4-Methoxybenzyl Chloride (PMBCl)

A prevalent and well-established method for synthesizing this compound is through the direct N-alkylation of glycine (B1666218). smolecule.comchemchart.com This nucleophilic substitution reaction involves treating glycine or its ester with 4-methoxybenzyl chloride (PMBCl) in the presence of a base. smolecule.comnih.gov

The reaction typically proceeds as follows:

Glycine is dissolved in an alkaline aqueous solution, such as 1-20% sodium hydroxide, to deprotonate the amino group, making it a more effective nucleophile. smolecule.com

4-Methoxybenzyl chloride is added to the solution.

The nucleophilic nitrogen atom of glycine attacks the benzylic carbon of PMBCl, displacing the chloride ion and forming the N-C bond. smolecule.com

Alternatively, the reaction can be carried out in an organic solvent using a non-aqueous base like triethylamine (B128534) to scavenge the HCl byproduct. nih.gov This method has proven successful for various glycine derivatives, including those already protected at the nitrogen with another group (like Cbz), to form PMB esters. nih.gov

| Reactants | Base/Solvent | Product | Reference |

| Glycine, 4-Methoxybenzyl Chloride | Sodium Hydroxide / Water | This compound | smolecule.com |

| N-Cbz-glycine, 4-Methoxybenzyl Chloride | Triethylamine | N-Cbz-glycine PMB ester | nih.gov |

Utilization of N,N-Diisopropyl-O-(4-methoxybenzyl)isourea

The formation of PMB esters, a key class of this compound derivatives, can be efficiently achieved using N,N-diisopropyl-O-(4-methoxybenzyl)isourea. nih.govsyr.edu This reagent is prepared by the copper-catalyzed addition of 4-methoxybenzyl alcohol to N,N-di(isopropyl)carbodiimide. nih.gov

The esterification process using this isourea reagent is straightforward:

The carboxylic acid (such as an N-protected glycine) is simply mixed with the O-(4-methoxybenzyl)isourea. nih.gov

The reaction proceeds smoothly at room temperature in solvents like THF, acetone, or acetonitrile (B52724), providing the corresponding PMB ester in good yields. nih.gov

A significant advantage of this method is its mild conditions. However, a potential drawback is the need to separate the final ester product from the N,N'-diisopropylurea byproduct, which can sometimes be challenging. syr.edu

Addition of 4-Methoxybenzyl Alcohol to Activated Esters

Another effective strategy for synthesizing PMB esters involves the reaction of 4-methoxybenzyl alcohol with an activated form of the carboxylic acid. nih.gov This approach avoids the direct use of alkyl halides.

Common activation methods include:

Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with 4-methoxybenzyl alcohol in the presence of a base to neutralize the HCl formed. nih.gov

Anhydrides: Symmetrical or mixed anhydrides of the carboxylic acid can also serve as activated intermediates for reaction with the alcohol. nih.gov

Active Esters: Highly crystalline and stable 4-nitrophenyl esters can be prepared from the carboxylic acid. These activated esters then undergo transesterification upon reaction with 4-methoxybenzyl alcohol, often promoted by a mild base like imidazole (B134444), to yield the desired PMB ester. nih.gov

This pathway offers a versatile and controlled route to PMB esters, which are valuable derivatives of this compound for further synthetic elaboration. nih.gov

Transesterification with 4-Methoxybenzyl Alcohol

The formation of 4-methoxybenzyl (PMB) esters can be achieved through the transesterification of activated esters, such as 4-nitrophenyl esters, with 4-methoxybenzyl alcohol. This method is particularly effective for glycine derivatives. The reaction is typically promoted by a base like imidazole. For instance, N-Cbz-glycine-4-nitrophenyl ester reacts with 4-methoxybenzyl alcohol in the presence of imidazole to yield Cbz-Gly-OPMB. nih.gov While this method works well for glycine, significant racemization has been observed with other amino acid derivatives. nih.gov

Another approach involves the reaction of carboxylic acids with 4-methoxybenzyl chloride (PMBCl) in the presence of a base such as triethylamine. nih.gov This was one of the initial methods used for preparing PMB esters of N-protected amino acids like N-Cbz glycine. nih.gov Furthermore, PMB esters can be synthesized by reacting carboxylic acids with N,N-diisopropyl-O-(4-methoxybenzyl)isourea. This reagent is prepared by the copper-catalyzed addition of 4-methoxybenzyl alcohol to N,N-di(isopropyl)carbodiimide and reacts with a variety of carboxylic acids at room temperature in solvents like THF, acetone, or acetonitrile to give good yields of the corresponding PMB esters. nih.gov

| Reactants | Reagent/Catalyst | Product | Yield (%) | Reference |

| N-Cbz-glycine-4-nitrophenyl ester, 4-Methoxybenzyl alcohol | Imidazole | Cbz-Gly-OPMB | 77 | nih.gov |

| N-Cbz glycine, 4-Methoxybenzyl chloride | Triethylamine | Cbz-Gly-OPMB | - | nih.gov |

| Carboxylic acid, N,N-diisopropyl-O-(4-methoxybenzyl)isourea | - | PMB ester | Good | nih.gov |

Amidocarbonylation Approaches for N-Acyl Amino Acids

Amidocarbonylation is a powerful, atom-efficient one-pot reaction for synthesizing N-acyl amino acids from an aldehyde, an amide, and carbon monoxide, typically using a transition metal catalyst. researchgate.netrsc.org Both cobalt and palladium catalysts have been employed, with palladium catalysts often allowing for milder reaction conditions and showing broader substrate tolerance. thieme-connect.comnih.gov

A notable advancement in this area is the use of nitriles as an economically attractive alternative to amides. thieme-connect.com The process involves the in situ hydrolysis of the nitrile to an amide, which then participates in the amidocarbonylation. For example, various functionalized N-acyl phenylglycines and other N-acyl derivatives of aliphatic amino acids have been synthesized in good to excellent yields using this one-pot procedure. thieme-connect.com The reaction is typically carried out under carbon monoxide pressure in the presence of a palladium catalyst system. thieme-connect.com

More recently, palladium-catalyzed amidocarbonylation has been applied to the synthesis of "fatty" amino acids, a novel class of compounds integrating the structural features of fatty acids. rsc.org Using a small amount of a simple commercial catalyst like Pd(OAc)₂, various N-acyl fatty amino acids have been synthesized in good to high yields on a gram scale. rsc.org For instance, the reaction of dodecanal (B139956) with acetamide, butanamide, or stearamide yields the corresponding N-acyl amino acids in 84%, 90%, and 78% yields, respectively. rsc.org

| Aldehyde | Amide/Nitrile Source | Catalyst System | Product | Yield (%) | Reference |

| Various aldehydes | Various amides | Palladium or Cobalt complexes | N-acyl α-amino acids | - | researchgate.net |

| Various aldehydes | Various nitriles | Palladium catalyst, H₂SO₄, H₂O | N-acyl α-amino acids | Good to Excellent | thieme-connect.com |

| Dodecanal | Acetamide | Pd(OAc)₂ | N-acetyl fatty amino acid | 84 | rsc.org |

| Dodecanal | Butanamide | Pd(OAc)₂ | N-butanoyl fatty amino acid | 90 | rsc.org |

| Dodecanal | Stearamide | Pd(OAc)₂ | N-stearoyl fatty amino acid | 78 | rsc.org |

Synthesis of N-Protected this compound Derivatives

N-(tert-Butoxycarbonyl)-N-(4-methoxyphenyl)glycine Synthesis

The synthesis of N-(tert-Butoxycarbonyl)-N-(4-methoxyphenyl)glycine has been reported through a straightforward procedure. The process starts from N-(4-methoxyphenyl)glycine, which is then protected with a tert-butoxycarbonyl (Boc) group. jst.go.jp The reaction involves treating the starting amino acid with di-tert-butyl dicarbonate (B1257347) in a suitable solvent. The resulting N-Boc protected compound is a white powder. jst.go.jp This derivative serves as a key intermediate for further synthetic transformations. jst.go.jp For example, it can be converted to its corresponding phenyl ester by reaction with phenol (B47542) in the presence of a coupling agent like EDCI·HCl and DMAP. jst.go.jp

| Starting Material | Reagent | Product | Reference |

| N-(4-methoxyphenyl)glycine | Di-tert-butyl dicarbonate | N-(tert-Butoxycarbonyl)-N-(4-methoxyphenyl)glycine | jst.go.jp |

N-Acetyl-N-(4-methoxybenzyl)-α,α-dialkylglycine Derivatives Synthesis

A general and simple strategy for the synthesis of N-acetyl-N-(4-methoxybenzyl)-α,α-dialkylglycine derivatives utilizes the Ugi–Passerini four-component reaction. lookchem.comresearchgate.net This multicomponent reaction is particularly advantageous for creating sterically hindered α,α-dialkyl glycines. lookchem.com The 4-methoxybenzyl group is chosen as the amine component because it can be readily cleaved from the amide product using trifluoroacetic acid (TFA). lookchem.com

The Ugi–Passerini adducts are subjected to selective cleavage with neat TFA under reflux, which typically completes within minutes. lookchem.com Subsequent treatment with aqueous sodium hydroxide allows for the isolation of the desired N-acetylamino acids. lookchem.com This methodology has been successfully applied to synthesize a series of acyl derivatives of various α,α-dialkyl glycines. lookchem.comresearchgate.net

| Reactants | Key Reaction | Product | Key Features | Reference |

| Acetic acid, 4-methoxybenzyl amine, isonitrile, ketone/aldehyde | Ugi–Passerini reaction | N-Acetyl-N-(4-methoxybenzyl)-α,α-dialkylglycine derivatives | Simple, general, good for sterically hindered amino acids | lookchem.comresearchgate.net |

N-(2-hydroxy-4-methoxybenzyl)glycine Derivatives in Peptide Synthesis

N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acids are valuable intermediates in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with "difficult sequences". nih.govnih.gov The Hmb group, introduced onto the backbone amide nitrogen, effectively inhibits interchain aggregation that can lead to incomplete coupling and deprotection steps. nih.govresearchgate.net

These derivatives are often prepared as their N,O-bis(Fmoc) or mono-Fmoc protected forms. nih.govnih.gov The mono-Fmoc derivatives have been shown to be obtained in higher yields compared to the bis-Fmoc derivatives, while maintaining similar coupling efficiencies in SPPS. nih.gov The introduction of an Hmb group on a glycine residue has been demonstrated to significantly improve the synthesis of problematic peptide sequences. researchgate.net

| Derivative | Application | Advantage | Reference |

| N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids | Solid-Phase Peptide Synthesis | Inhibits interchain aggregation | nih.govresearchgate.net |

| Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids | Solid-Phase Peptide Synthesis | Higher synthesis yield than bis-Fmoc, inhibits aggregation | nih.gov |

N-(4-Aminobutanoyl)-S-(4-methoxybenzyl)-L-cysteinylglycine (NSL-CG) Synthesis

N-(4-Aminobutanoyl)-S-(4-methoxybenzyl)-L-cysteinylglycine (NSL-CG) is a synthetic peptide derivative of the dipeptide cysteinylglycine. ontosight.ai Its synthesis involves standard peptide chemistry techniques, which can be performed either through solid-phase or solution-phase methods. ontosight.ai The structure features a 4-aminobutanoyl group at the N-terminus and a 4-methoxybenzyl group protecting the sulfur atom of the cysteine residue. ontosight.ai Following the synthesis, purification is typically achieved using high-performance liquid chromatography (HPLC). ontosight.ai This compound has been investigated for its potential biological activities. ontosight.aibohrium.comresearchgate.net

Synthesis of this compound Containing Oligomers and Peptoids

This compound serves as a crucial building block in the synthesis of specialized oligomers, particularly peptoids. Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics that offer significant advantages, including resistance to proteolytic degradation and increased cellular permeability. nih.govresearchgate.net The incorporation of the this compound monomer, often abbreviated as Npmb, allows for the introduction of specific structural and functional properties into these synthetic oligomers. researchgate.netresearchgate.net

Integration into α-Peptoid Synthesis

The synthesis of α-peptoids frequently employs the submonomer method on a solid support. researchgate.net This approach involves a two-step cycle for each monomer addition: an acylation step with a haloacetic acid (like bromoacetic acid) followed by a nucleophilic substitution with a primary amine. researchgate.netresearchgate.net In this context, 4-methoxybenzylamine (B45378) can be used as the primary amine submonomer to introduce the this compound residue (Npmb) into the growing peptoid chain. researchgate.netresearchgate.net

This method allows for the creation of diverse peptoid libraries by varying the primary amine used in the substitution step. researchgate.net For instance, a combinatorial library of tetrameric cell-penetrating peptoids was synthesized using a split-and-mix approach, incorporating this compound alongside other N-substituted glycine monomers to modulate properties like hydrophobicity. researchgate.netresearchgate.net The 4-methoxybenzyl group can also serve as a protecting group for the glycine nitrogen, which can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other acid-stable protecting groups. smolecule.com

A key feature of peptoids is their structural diversity, which arises from the wide variety of commercially available primary amines that can be incorporated as side chains. researchgate.net The N-(4-methoxybenzyl) group, in particular, has been used in the design of peptoid ligands capable of folding into specific conformations to chelate metal clusters. rsc.org

| Monomer Abbreviation | Full Name | Role in Peptoid Synthesis |

|---|---|---|

| Npmb | N-(p-methoxybenzyl)glycine | Introduces a specific hydrophobic and structural element. researchgate.netresearchgate.net |

| Nlys | N-4-aminobutylglycine | Provides a cationic side chain. researchgate.netresearchgate.net |

| Nphe | N-benzylglycine | Introduces a hydrophobic, aromatic side chain. researchgate.netresearchgate.net |

| Npcb | N-(p-chlorobenzyl)glycine | Modifies hydrophobicity and allows for mass spectrometric identification. researchgate.net |

Application in Peptide Nucleic Acid (PNA) Monomer Synthesis

This compound and its derivatives are also integral to the synthesis of Peptide Nucleic Acid (PNA) monomers. PNAs are DNA analogs where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. researchgate.netrsc.org This modification results in an uncharged backbone, leading to stronger and more specific binding to complementary DNA and RNA strands. researchgate.netnih.gov

In the synthesis of PNA monomers, the 4-methoxybenzyl (PMB) group is often used as a protecting group. For example, in the synthesis of a 2-thiouracil (B1096) PNA monomer, 4-methoxybenzyl chloride was used to protect a nitrogen on the nucleobase. researchgate.net Similarly, in the synthesis of thiol-modified PNA monomers, 4-methoxybenzyl chloride was reacted with L-cysteine to protect the sulfhydryl group. elsevier.es The PMB group is stable under many reaction conditions but can be readily introduced and removed when needed. nih.gov

The synthesis of PNA oligomers is typically performed on a solid support using protected monomers, similar to solid-phase peptide synthesis. rsc.orgepo.org The choice of protecting groups is critical to the success of the synthesis, and the compatibility of the PMB group with other protecting groups makes it a valuable tool in this field. rsc.org

Reaction Mechanisms and Pathways

The chemical reactivity of this compound allows it to participate in a variety of reaction mechanisms, leading to the formation of complex heterocyclic structures and functionalized molecules.

Decarboxylative Annulation Reactions

N-substituted glycines, including this compound, can undergo decarboxylative annulation reactions. A notable example is the copper-catalyzed reaction with 3-formylchromones to synthesize functionalized chromeno[2,3-b]pyrrol-4(1H)-ones. rsc.orgresearchgate.net

The proposed mechanism for this cascade reaction is as follows:

This type of reaction, where N-aryl glycines act as methyleneamino synthons after decarboxylation, has also been achieved using photoredox catalysis. nih.gov

Radical Mechanisms in Photochemical Transformations

This compound and related structures can be involved in photochemical transformations that proceed through radical mechanisms. These reactions often utilize a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) process. acs.orgnih.gov

For instance, the photochemical generation of nitrogen-centered radicals from hydroxylamine (B1172632) derivatives can be achieved through an SET from the excited state of a photocatalyst. acs.org This radical can then participate in various reactions, such as addition to double bonds or arenes. acs.org A proposed mechanism involves the photoexcitation of the catalyst, which then engages in an SET with the substrate to generate a nitrogen-centered radical. This radical can add to an olefin, and the resulting benzylic radical is oxidized to regenerate the catalyst and form a cationic intermediate that can be trapped by a nucleophile. acs.org

In the context of peptides containing selenium analogs, such as N-(2-selenoethyl)glycine, photochemical activation with visible light can induce diselenide metathesis through a radical mechanism. The process is believed to start with the cleavage of the Se-Se bond, generating selenyl radicals that propagate the reaction. acs.orgnih.gov The involvement of radicals in these transformations is often confirmed by experiments showing that radical initiators can induce the same reaction without light. nih.gov

Ugi-Passerini Reaction Applications

This compound and its precursor, 4-methoxybenzylamine, are valuable components in Ugi and Ugi-Passerini multicomponent reactions. nih.govresearchgate.netuminho.pt These reactions are powerful tools for rapidly building molecular complexity from simple starting materials.

The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In an improved strategy for the synthesis of α,α-dialkyl glycine derivatives, 4-methoxybenzylamine was chosen as the amine component. nih.govlookchem.comresearchgate.net The resulting N-(4-methoxybenzyl) group on the product is advantageous because it can be easily removed under acidic conditions, such as with neat trifluoroacetic acid (TFA). uminho.ptlookchem.com

This approach simplifies the deprotection step in the synthesis of complex peptides containing sterically hindered amino acids. uminho.pt However, it was observed that during the cleavage of the 4-methoxybenzyl group with hot TFA, the C-terminal amide bond could also be cleaved, a factor that needs to be considered in synthetic planning. uminho.pt

| Reaction Type | Key Reagents | Role of this compound or Precursor | Primary Outcome |

|---|---|---|---|

| Decarboxylative Annulation | 3-Formylchromones, CuBr, DTBP | Acts as a methyleneamino synthon after decarboxylation. rsc.orgnih.gov | Synthesis of functionalized chromeno[2,3-b]pyrrol-4(1H)-ones. rsc.orgresearchgate.net |

| Photochemical Transformation | Photocatalyst (e.g., Iridium-based), Light | Precursor to or participant in radical generation via SET. acs.org | Formation of new C-N bonds, amination of heteroarenes. acs.org |

| Ugi-Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | The amine component (4-methoxybenzylamine) provides a readily removable protecting group. nih.govuminho.ptlookchem.com | Efficient synthesis of α,α-dialkyl glycine derivatives and complex peptides. nih.govuminho.pt |

Nosylation of Glycine Residues

The use of a 2-nitrobenzenesulfonyl (nosyl) group is a significant strategy in peptide chemistry, primarily for the protection of the amino function of amino acids. This approach is particularly relevant for the synthesis of N-alkylated amino acids, including this compound, through methods like the Fukuyama-Mitsunobu reaction. nih.govrsc.orgresearchgate.net The nosyl group is favored for its stability during certain reaction conditions and the mild methods available for its subsequent removal. monash.edu

The general procedure involves the reaction of an amine with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base. For instance, the synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, a precursor for related derivatives, is achieved by treating 4-methoxybenzylamine with 2-nitrobenzenesulfonyl chloride and triethylamine. orgsyn.org This sulfonamide can then be alkylated and subsequently deprotected to yield the desired secondary amine. orgsyn.org

However, when applying this methodology to glycine residues, particularly at the N-terminus of a peptide, a significant complication arises: the formation of a bis-nosylated product. nih.govrsc.org Standard reaction conditions that lead to clean mono-nosylation for other amino acids such as alanine, β-alanine, or γ-aminobutyric acid (GABA) result in substantial bis-nosylation for glycine. nih.govrsc.org This phenomenon has been the subject of detailed investigation to understand its mechanism and develop optimized protocols.

Research Findings on Glycine Nosylation

Computational calculations suggest that the propensity for bis-nosylation is due to the unique stability of the deprotonated mono-nosyl species of a terminal glycine residue. nih.govrsc.org In this state, the negatively charged nitrogen anion (N⁻) can move closer to the electron-withdrawing sulfonyl (SO₂) unit of the attached nosyl group, creating a particularly stable conformation that facilitates a second nosylation event. nih.govrsc.org

The challenge of bis-nosylation is a critical consideration in the synthesis of PNA (peptide nucleic acid) monomers from glycine esters. To prevent over-alkylation, the glycine ester is first protected with o-nosyl chloride before proceeding with the N-alkylation step. rsc.org

Optimized Mono-nosylation of Glycine

Through careful optimization, researchers have developed a reliable method to obtain the desired mono-nosylated N-terminal glycine. The key to preventing bis-nosylation is the precise control of the reagent stoichiometry. nih.govrsc.org By adding only one equivalent of 2-nitrobenzenesulfonyl chloride, the formation of the bis-nosylated product can be minimized, allowing for the isolation of the mono-nosylated glycine derivative. nih.govrsc.orgresearchgate.net

The general steps for the synthesis of an N-alkylated glycine derivative via this optimized methodology are:

Mono-nosylation: Reaction of the glycine residue with one equivalent of 2-nitrobenzenesulfonyl chloride.

N-Alkylation: Subsequent alkylation of the resulting N-nosyl glycine, for example, with 4-methoxybenzyl bromide under basic conditions (Fukuyama-Mitsunobu conditions often use an alcohol and triphenylphosphine/DIAD).

Deprotection: Removal of the nosyl group to yield the final this compound. Deprotection is typically achieved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate or sodium methoxide. monash.eduorgsyn.org

The following table summarizes the observed outcomes of nosylation on different N-terminal amino acids under standard conditions.

| N-Terminal Amino Acid | Primary Nosylation Product | Reference |

| Glycine | Bis-nosylated species | nih.gov, rsc.org |

| Alanine | Mono-nosylated species | nih.gov, rsc.org |

| β-Alanine | Mono-nosylated species | nih.gov, rsc.org |

| γ-Aminobutyric acid (GABA) | Mono-nosylated species | nih.gov, rsc.org |

This interactive table details the optimized conditions for the synthesis and deprotection of a nosyl-protected amine.

| Step | Reagents & Conditions | Product | Yield | Reference |

| Nosylation | 4-methoxybenzylamine, 2-nitrobenzenesulfonyl chloride, triethylamine, CH₂Cl₂, 0°C to rt | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 90-91% | orgsyn.org |

| Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide, 3-phenylpropyl bromide, K₂CO₃, DMF, 60°C | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | - | orgsyn.org |

| Deprotection | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide, thiophenol, KOH, CH₃CN, 0°C to rt | N-(4-Methoxybenzyl)-3-phenylpropylamine | - | orgsyn.org |

Applications in Advanced Organic Synthesis

Role as Protecting Group in Peptide Synthesis

In the intricate field of peptide synthesis, protecting groups are essential tools to temporarily mask reactive functional groups, enabling controlled and specific bond formations. Current time information in Bangalore, IN.tandfonline.com The 4-methoxybenzyl group has proven to be a reliable "workhorse" protecting group, particularly within the N-(4-Methoxybenzyl)glycine structure. Current time information in Bangalore, IN.researchgate.net It offers stability under various reaction conditions and can be removed selectively, a strategy known as orthogonal protection. tandfonline.comacs.org This is particularly advantageous in Solid-Phase Peptide Synthesis (SPPS), where the growing peptide chain is subjected to multiple reaction cycles. Current time information in Bangalore, IN.

The 4-methoxybenzyl (PMB) group is widely used to protect the carboxylic acid functionality of amino acids, including glycine (B1666218), by forming a PMB ester. researchgate.net This ester linkage is stable under many conditions used for peptide chain elongation but can be cleaved when desired. researchgate.net

Several methods exist for the introduction of the PMB ester:

Direct Alkylation : One of the earliest methods involves reacting an N-protected amino acid, such as N-Cbz glycine, with 4-methoxybenzyl chloride (PMBCl) in the presence of a base like triethylamine (B128534). This approach is highly effective for glycine derivatives. researchgate.net

Using Activating Agents : To accommodate more hindered carboxylic acids, various activating agents can be employed. N,N-diisopropyl-O-(4-methoxybenzyl)isourea, prepared from 4-methoxybenzyl alcohol and a carbodiimide, reacts smoothly with carboxylic acids to yield PMB esters. researchgate.net Another method uses N,N-Dimethylformamide dineopentyl acetal (B89532) to activate the 4-methoxybenzyl alcohol for esterification. researchgate.net

From Activated Esters : PMB esters can also be formed from the reaction of 4-methoxybenzyl alcohol with activated esters, such as 4-nitrophenyl esters, in the presence of an amine base. researchgate.net

The data below summarizes methods for the formation of 4-Methoxybenzyl esters.

| Reagent/Method | Substrate | Conditions | Notes | Reference(s) |

| 4-Methoxybenzyl chloride (PMBCl) & Triethylamine | N-Cbz glycine | - | Successful for glycine derivatives. | researchgate.net |

| N,N-Diisopropyl-O-(4-methoxybenzyl)isourea | Diverse carboxylic acids | Room temperature in THF, acetone, or acetonitrile (B52724) | Good yields. | researchgate.net |

| 4-Methoxybenzyl alcohol & N,N-Dimethylformamide dineopentyl acetal | N-protected peptides | - | Excellent yields. | researchgate.net |

| 4-Methoxybenzyl alcohol & 4-Nitrophenyl esters | Glycine 4-nitrophenyl esters | Imidazole (B134444) | Highly crystalline intermediates facilitate purification. | researchgate.net |

The N-(4-methoxybenzyl) substitution on the glycine nitrogen atom serves as a protecting group for the amino functionality. Current time information in Bangalore, IN. In the context of solid-phase peptide synthesis (SPPS), this group protects the secondary amine during the elongation of the peptide chain. Current time information in Bangalore, IN. This strategy is particularly relevant in the synthesis of N-substituted glycine oligomers, known as peptoids. Current time information in Bangalore, IN. In some synthetic routes, after the initial formation of this compound, the secondary amine can be further protected with another group, such as a tert-butyloxycarbonyl (Boc) group, to modulate its reactivity for subsequent steps. researchgate.net This dual-protection strategy allows for highly controlled and selective modifications in the synthesis of complex molecules. researchgate.net

The removal, or cleavage, of the 4-methoxybenzyl (PMB/Mob) group is a critical step to reveal the free functional group. This deprotection can be achieved under various conditions, demonstrating its versatility. researchgate.netambeed.com

Acidic Cleavage : The most common method for cleaving PMB ethers and esters is through acid treatment. researchgate.net Trifluoroacetic acid (TFA), often used in a mixture with dichloromethane, is highly effective. researchgate.netambeed.com The reaction is often performed with a "scavenger," such as anisole (B1667542) or phenol (B47542), to trap the liberated 4-methoxybenzyl cation and prevent side reactions with the substrate. researchgate.net In the synthesis of peptides on a solid support, TFA is frequently used in the final step to cleave the peptide from the resin and remove acid-labile protecting groups like PMB. scispace.com

Lewis Acid Cleavage : Strong Lewis acids like aluminum chloride (AlCl₃) and boron triflate (B(OTf)₃) have also been used to cleave PMB esters. researchgate.net

Optimized Cleavage for Sensitive Residues : For sensitive amino acids like selenocysteine (B57510) (Sec), harsh deprotection reagents can be problematic. An optimized deprotection cocktail consisting of TFA, triethylsilane (TES), and thioanisole (B89551) at 40 °C has been shown to efficiently remove the 4-methoxybenzyl group from Sec(Mob) with minimal side reactions. ambeed.com

The table below presents common conditions for the cleavage of the 4-Methoxybenzyl group.

| Reagent Cocktail | Substrate Type | Conditions | Efficacy/Notes | Reference(s) |

| Trifluoroacetic acid (TFA) | PMB esters, PMB ethers | Often with scavengers (e.g., anisole, phenol) | Widely used, effective. | researchgate.net |

| TFA/TES/thioanisole (96:2:2) | Selenocysteine(Mob)-containing peptides | 40 °C for 4 hours | Complete deprotection, minimal side products. | ambeed.com |

| Lewis Acids (e.g., AlCl₃, B(OTf)₃) | PMB esters | - | Effective for cleaving PMB esters. | researchgate.net |

| Dichlorodicyanoquinone (DDQ) | PMB ethers | Dichloromethane/water, room temp. | Neutral conditions, selective over benzyl (B1604629) ethers. | mdpi.com |

Intermediate in Complex Molecule Synthesis

Beyond its role in protecting groups, this compound serves as a valuable intermediate or building block for constructing larger, more complex molecules, particularly in the realm of medicinal chemistry and materials science. Current time information in Bangalore, IN.

This compound is a key monomer in the synthesis of N-substituted glycine oligomers called peptoids. Current time information in Bangalore, IN.mdpi.com Peptoids are a class of peptidomimetics where the side chain is attached to the backbone amide nitrogen rather than the α-carbon, a structural modification that can enhance proteolytic stability. mdpi.com

In one study, this compound was used as an isostere (a chemical substitute) for the tyrosine side chain in the design of peptidomimetics intended to activate the proteasome, a potential therapeutic target for Parkinson's disease. The modular synthesis of these peptoids allows for the incorporation of a wide variety of functional groups by using different N-substituted glycine monomers. mdpi.com The use of this compound and other derivatives in the solid-phase synthesis of these complex structures highlights its importance as a versatile building block. Current time information in Bangalore, IN.mdpi.com

The use of this compound as an intermediate in the specific synthesis of chromeno[2,3-c]pyridin-3-one derivatives is not documented in the surveyed scientific literature. While syntheses of related heterocyclic systems, such as chromeno[2,3-b]pyrrol-4(1H)-ones, have been developed using N-substituted glycine derivatives as starting materials, a direct pathway to the chromeno[2,3-c]pyridin-3-one scaffold from this compound is not described. acs.org Synthetic routes to various chromenopyridine cores typically involve other precursors and reaction pathways, such as the Povarov reaction or Knoevenagel condensation.

Synthesis of Pyrazol-5-amine Derivatives

This compound is a key precursor in the multi-step synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. The synthesis begins with the condensation of 4-methoxybenzaldehyde (B44291) and mono-Boc protected hydrazine, followed by reduction and deprotection to yield 1-(4-methoxybenzyl)hydrazine. tandfonline.com This intermediate is then reacted to form the pyrazole (B372694) ring, ultimately leading to the desired 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine. tandfonline.comtandfonline.com This amine can be further derivatized by reacting it with various acid chlorides in the presence of triethylamine to produce a series of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamides. tandfonline.com

For instance, the reaction with 2,4-dichlorobenzoyl chloride yields N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide, and the reaction with benzoyl chloride produces N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide. tandfonline.com These reactions highlight the utility of the N-(4-methoxybenzyl) group in directing the synthesis towards specific pyrazole derivatives.

A related one-pot, two-step synthesis method has been reported for producing 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This efficient process involves a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by a reduction step. mdpi.com

Synthesis of N-Phthaloylglycine Esters

While direct synthesis of N-Phthaloylglycine esters from this compound is not the primary route, the related compound N-phthaloylglycine is central to forming these esters. N-phthaloylglycine can be converted to its potassium salt, which then reacts with various alkyl or aryl halides to yield the corresponding esters. nih.gov For example, N-phthaloylglycine esters have been synthesized with various aryl groups, and their antimicrobial properties have been investigated. nih.govresearchgate.net The synthesis generally involves the reaction of potassium N-phthaloylglycinate with an appropriate halide in a suitable solvent like DMF. researchgate.net

Chiral Synthesis and Stereoselection

The N-(4-methoxybenzyl) protecting group plays a crucial role in asymmetric synthesis, enabling the stereoselective formation of complex chiral molecules.

Asymmetric Synthesis of Unnatural α-Amino Acid Derivatives

This compound derivatives are instrumental in the asymmetric synthesis of unnatural α-amino acids, which are significant in medicinal chemistry and protein engineering. nih.govresearchgate.netrsc.org One notable method involves the manganese(IV) oxide-mediated oxidation of N-p-methoxyphenyl (PMP)-protected glycine derivatives to form α-imino carboxylic acid derivatives. jst.go.jp This approach avoids the use of unstable glyoxylic acid derivatives. jst.go.jp These α-imino esters can then undergo asymmetric Mannich-type reactions to produce unnatural α-amino acids with high stereoselectivity. jst.go.jp

Another strategy employs a nickel-catalyzed enantioconvergent cross-coupling reaction. nih.gov In this method, racemic α-halo-α-amino acid derivatives, which can be derived from glycine, are coupled with various alkylzinc reagents in the presence of a chiral nickel catalyst. nih.gov This process tolerates a range of functional groups and provides access to a diverse array of enantioenriched unnatural α-amino acids. nih.gov The N-(4-methoxybenzyl) group can serve as a suitable nitrogen protecting group in the starting electrophile. nih.gov

Furthermore, catalytic asymmetric alkynylation of α-imino esters derived from glycine provides a versatile route to optically active unnatural α-amino acid derivatives containing a carbon-carbon triple bond. pnas.org These products can be further elaborated into other valuable compounds, such as vinyl glycine derivatives. pnas.org

Asymmetric Synthesis of (R)-(4-Methoxy-3,5-dihydroxyphenyl)glycine Derivatives

The asymmetric synthesis of (R)-(4-methoxy-3,5-dihydroxyphenyl)glycine, a key component of the antibiotic vancomycin, can be achieved using sulfinimine-mediated strategies. lookchem.comresearchgate.netresearchgate.net While not directly employing this compound, these syntheses often utilize related chiral auxiliaries and imines where a substituted benzyl group can be beneficial. The core of this method is the highly diastereoselective addition of a cyanide source to a chiral sulfinimine derived from the corresponding aldehyde. This approach allows for the construction of the desired (R)-α-amino nitrile intermediate, which is then converted to the target amino acid derivative with high enantiomeric excess. researchgate.netresearchgate.net

Biological and Pharmacological Research

Biological Activities of N-(4-Methoxybenzyl)glycine Derivatives

Derivatives of this compound have been synthesized and evaluated for a variety of pharmacological effects. These modified molecules form the basis of research into new therapeutic agents for a range of diseases. smolecule.com

Anticancer Properties

The quest for novel anticancer agents has led researchers to explore derivatives of this compound. Studies indicate that certain compounds derived from this scaffold can display cytotoxic effects against various cancer cell lines. smolecule.com For example, a fingolimod (B1672674) analogue, N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide (MPH), has been noted for its anti-cancer effects. researchgate.net

Platinum complexes incorporating glycine (B1666218) derivatives have also been a subject of investigation. The interaction of these metal-based drugs with biological macromolecules like DNA is a key aspect of their cytotoxic mechanism. acs.orgacs.org Research into platinum complexes with cyclohexylglycine ligands, for instance, has demonstrated their potential against colon cancer cell lines through mechanisms that include groove binding and electrostatic interactions with DNA. acs.orgacs.org Similarly, the binding of platinum complexes of amyl dithiocarbamate (B8719985) ligands to bovine serum albumin has been studied to understand their biological transport and activity. acs.org

In a different approach, 2-oxoquinoline hydrazide derivatives synthesized from glycine have been evaluated for their anticancer activities. ui.ac.id These studies highlight the versatility of the glycine scaffold, including its N-(4-methoxybenzyl) protected form, in the design of potential chemotherapeutic agents.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has spurred the search for new classes of antimicrobial agents. Derivatives of this compound have shown promise in this area. beilstein-journals.orgtandfonline.com

One study focused on a synthetic analogue of leopolic acid A, a natural product with antibacterial properties. The synthesis utilized this compound ethyl ester as an intermediate. beilstein-journals.org The resulting tetramic acid analogue demonstrated significant activity against both Gram-positive (Staphylococcus pseudintermedius) and Gram-negative (Escherichia coli) bacteria, including strains with multidrug-resistant phenotypes. beilstein-journals.org

Another class of compounds, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, has been synthesized and screened for antimicrobial efficacy. tandfonline.com Certain derivatives in this series, particularly N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide, exhibited potent activity against a panel of bacteria and fungi. tandfonline.com

Furthermore, research on N-phthaloylglycine esters, which can be derived from protected glycine, has revealed antimicrobial properties. One study found that a specific phthalimide (B116566) aryl ester was active against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species. researchgate.netnih.gov Docking studies suggested a dual mechanism involving the 50S ribosomal subunit and the enzyme CYP51. researchgate.netnih.gov

| Derivative Class | Target Organism(s) | Observed Activity (MIC) | Source(s) |

| Leopolic Acid Analogue | Staphylococcus pseudintermedius | 8 µg/mL | beilstein-journals.org |

| Escherichia coli | 64 µg/mL | beilstein-journals.org | |

| Multidrug-resistant S. pseudintermedius | 32 µg/mL (average) | beilstein-journals.org | |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives | Aspergillus ochraceous | 9 µg/mL | tandfonline.com |

| Aspergillus flavus | 11 µg/mL | tandfonline.com | |

| Alternaria alternata | 12 µg/mL | tandfonline.com | |

| Phthalimide Aryl Ester | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 µg/mL | researchgate.netnih.gov |

Potential in Treating Neurodegenerative Disorders

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery. nih.govmdpi.comresearchgate.net Derivatives of this compound are being investigated as potential multitarget-directed ligands (MTDLs) to address the complex pathologies of these conditions. smolecule.commdpi.comresearchgate.net

One promising approach involves the stimulation of the 20S proteasome, a cellular machine responsible for degrading damaged proteins that accumulate in neurodegenerative disorders. nih.gov Peptidomimetics, which incorporate structures like this compound, have been developed as proteasome activators. These compounds were shown to enhance the degradation of α-synuclein and tau proteins, which are implicated in Parkinson's and Alzheimer's disease, respectively. nih.gov Notably, these activators demonstrated the ability to reduce phosphorylated α-synuclein aggregates in neuronal models and showed potential neuroprotective properties. nih.gov

Another key target in neurodegeneration is the N-methyl-D-aspartate receptor (NMDAR), as its overactivation can lead to neuronal cell death. rsc.org Research has focused on developing NMDAR antagonists with improved side-effect profiles. While specific this compound derivatives as direct NMDAR antagonists are still under exploration, the core structure is relevant to the design of amino acid-based ligands targeting this receptor. rsc.org Additionally, aryloxyacetamide derivatives have been synthesized and shown to have neuroprotective effects against glutamate-induced cell death in PC12 cells, a common model for neuronal studies. researchgate.net

Mechanisms of Action

Understanding how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their ability to inhibit key enzymes and interact with specific biological targets.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many drugs. nih.gov Derivatives of this compound have been evaluated as inhibitors of various enzymes implicated in disease. smolecule.com

One study investigated novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives for antifungal activity. mdpi.com The results suggested that these compounds, which can be synthesized from a glycine backbone, may exert their effect by inhibiting N-myristoyltransferase (NMT), an enzyme essential for the viability of Candida albicans. mdpi.com Docking studies supported this hypothesis, showing that the compounds fit well into the enzyme's active site. mdpi.com

In another example, a novel class of uncompetitive inhibitors of γ-glutamyl transpeptidase (GGT) was identified. nih.gov The lead compound, which features a 4-methoxybenzyl group, was found to be a species-specific inhibitor, showing greater potency against human GGT compared to rodent GGT. nih.gov This highlights the potential for developing targeted inhibitors based on this chemical motif.

| Derivative Class | Target Enzyme | Disease Area | Source(s) |

| 4,6-disubstituted s-triazin-2-yl amino acids | N-myristoyltransferase (NMT) | Fungal Infections | mdpi.com |

| N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | γ-Glutamyl Transpeptidase (GGT) | Cancer (potential) | nih.gov |

Interaction with Biological Targets (e.g., Protein Labeling)

Beyond enzyme inhibition, derivatives of this compound interact with other crucial biological targets. The core structure is useful in bioconjugation studies, such as the selective labeling of proteins to investigate their structure and function. smolecule.com

In the context of antimicrobial activity, molecular docking studies have provided insights into the interactions of N-phthaloylglycine derivatives. These studies revealed that the compounds could bind to the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery, as well as to the fungal enzyme CYP51 (lanosterol 14α-demethylase), suggesting a dual antibacterial and antifungal mechanism. researchgate.netnih.gov The interactions were characterized by hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target proteins. researchgate.net

For potential anticancer agents, the interaction with DNA is a primary mechanism. acs.org Docking studies of platinum complexes with glycine derivative ligands have shown that these compounds can bind to the minor groove of the DNA double helix. acs.org The binding is stabilized by electrostatic interactions and hydrogen bonds between the complex and the nucleotides, ultimately disrupting DNA replication and leading to cell death. acs.org

Molecular Docking Studies with Protein Targets

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a molecule to a target protein. While specific molecular docking data for this compound is not extensively detailed in the reviewed literature, studies on closely related compounds provide insights into its potential interactions.

A derivative, N-(4-methoxyphenyl)glycine, has been identified as a binder to the enzyme UDP-N-acetylglucosamine transferase. biosynth.com This enzyme is crucial for the biosynthesis of the bacterial cell wall, suggesting a potential antibacterial application. biosynth.com

In a more specific study, a complex derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, was evaluated for its binding affinity with the Murine double minutes-2 (MDM2) receptor, which is a negative regulator of the p53 tumor suppressor. The study reported a significant binding energy of -359.20 kcal/mol, indicating a strong interaction with the MDM2 receptor's p53 binding domain. jocpr.com This suggests that the N-(4-methoxybenzyl) moiety can play a crucial role in the binding of molecules to significant protein targets in cancer research. jocpr.com

Table 1: Molecular Docking Data for this compound Derivatives

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 receptor bind p53 | -359.20 jocpr.com |

Antifungal Mechanism of Action

The precise antifungal mechanism of this compound has not been fully elucidated in the available research. However, studies on derivatives containing the this compound core structure provide strong indications of their potential modes of action against fungal pathogens.

Research on a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrated significant inhibitory activity against various fungal strains. The minimum inhibitory concentration (MIC) for the most active compounds was determined against several species of Aspergillus. symbiosisonlinepublishing.com

Table 2: Antifungal Activity of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives

| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Aspergillus ochraceous | 9 symbiosisonlinepublishing.com |

| Aspergillus flavus | 11 symbiosisonlinepublishing.com |

| Aspergillus alternata | 12 symbiosisonlinepublishing.com |

Furthermore, studies on other related glycine derivatives, such as N-phthaloylglycine esters, suggest a potential mechanism of action involving the fungal cell membrane. The antifungal activity of these compounds was significantly reduced in the presence of ergosterol (B1671047), a key component of the fungal cell membrane. nih.govresearchgate.net This suggests that these compounds may act by interfering with ergosterol biosynthesis or its function, leading to disruption of the cell membrane and fungal cell death. nih.govresearchgate.net Additionally, triazine derivatives incorporating amino acids have demonstrated antifungal properties against Candida albicans, indicating that the core amino acid structure is a viable scaffold for the development of antifungal agents. smolecule.com

Bioconjugation Studies

This compound and its related structures play a significant role in bioconjugation, a process that involves the linking of molecules to biomolecules such as proteins. smolecule.com These studies are crucial for developing therapeutic agents, diagnostic tools, and for understanding biological processes.

One of the primary applications of the 4-methoxybenzyl (PMB) group, a key component of this compound, is as a protecting group in peptide synthesis. nih.gov In this context, the PMB group is used to protect the carboxyl group of N-protected amino acids, such as N-Cbz glycine. nih.gov This protection prevents unwanted side reactions during the formation of peptide bonds. The PMB group is stable under many reaction conditions and can be selectively removed when desired. nih.gov

In addition to its role as a protecting group, the N-(4-methoxybenzyl) structure is utilized in the site-specific modification of proteins. For instance, 4-methoxyphenyl (B3050149) esters have been employed as water-soluble acylating agents for the modification of proteins that have a Gly-His tag at their N-terminus. mdpi.com This method allows for the selective labeling of proteins at a specific site, which is valuable for studying protein function and for the development of protein-based therapeutics. The compound is also generally utilized in labeling studies to investigate protein interactions and functions. smolecule.com

Computational and Theoretical Studies

Quantum Chemical Simulations

No published studies were identified that have conducted quantum chemical simulations specifically on N-(4-Methoxybenzyl)glycine. Consequently, no data is available for the following sub-sections.

Density Functional Theory (DFT) Calculations

There are no specific Density Functional Theory (DFT) calculation results, such as optimized geometries, electronic properties, or spectroscopic data, reported for this compound in the surveyed literature.

Molecular Mechanics (MMFF) and DFT for Conformational Analysis

A conformational analysis of this compound using Molecular Mechanics (MMFF) force fields or in combination with DFT has not been documented. Research is available for other, more complex molecules containing a similar N-(4-methoxybenzyl) fragment, where these methods were used to identify low-energy conformers, but this analysis is absent for the specific target compound.

Time-Dependent Density Functional Theory (TDDFT)

No studies employing Time-Dependent Density Functional Theory (TDDFT) to investigate the excited-state properties, such as electronic transition energies and UV-Vis spectra, of this compound have been found.

Quantitative Theory of Atoms in Molecules (QTAIM)

The Quantitative Theory of Atoms in Molecules (QTAIM) is a method used to analyze the topology of electron density to characterize chemical bonding. However, no QTAIM analysis has been published for this compound.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis, which is used to visualize and understand weak interactions within a molecule, has not been applied to this compound in any available research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. While MD simulations have been performed on large, complex peptides containing an S-(4-methoxybenzyl) group to understand their interactions with biological targets, no such simulations have been reported for the individual this compound molecule.

Elucidation of Reaction Mechanisms

The primary reaction mechanism of interest for this compound is its cleavage under acidic conditions. This process is fundamental to its application as a protecting group. For more complex derivatives, such as N-acyl-N-(4-methoxybenzyl)glycine amides, the acid-catalyzed cleavage is proposed to occur via a specific intermediate. mdpi.comnih.govresearchgate.net

The accepted mechanism involves the formation of an oxazolonium ion. mdpi.comresearchgate.net In this pathway, the carbonyl oxygen of the N-acyl group acts as an internal nucleophile, attacking the carbon of the C-terminal amide (in the case of amide derivatives). This intramolecular cyclization is followed by the cleavage of the amide bond. For the cleavage of the N-(4-methoxybenzyl) group itself, the reaction is initiated by protonation of the nitrogen atom. The stability of the resulting 4-methoxybenzyl carbocation is a critical driving force for the subsequent C-N bond cleavage. nih.gov

Computational studies on related systems have provided further mechanistic insights. For instance, DFT calculations have been employed to explore the transition states and reaction pathways in various reactions involving glycine (B1666218) derivatives and pincer complexes, illustrating the power of computational chemistry in predicting and understanding complex reaction mechanisms. acs.orgweizmann.ac.il While specific computational studies solely on the acidolysis of this compound are not extensively reported in the provided context, the mechanistic principles are well-established from studies on analogous systems.

The cleavage of the N-(4-methoxybenzyl) group is a common strategy in organic synthesis, and its mechanism is generally understood to proceed through an SN1-type pathway following protonation, owing to the stability of the 4-methoxybenzyl carbocation. nih.gov

Analytical Methodologies in Research of N 4 Methoxybenzyl Glycine

Spectroscopic Characterization

Spectroscopic techniques are pivotal in determining the molecular structure of N-(4-Methoxybenzyl)glycine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of this compound.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, characteristic signals are observed. For instance, the protons of the methoxy (B1213986) group (-OCH₃) typically appear as a singlet. The aromatic protons on the benzene (B151609) ring show signals in the aromatic region, often as two doublets due to the 1,4-disubstitution pattern, integrating to two protons each. The methylene (B1212753) protons of the glycine (B1666218) moiety and the benzyl (B1604629) group also exhibit distinct signals.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound displays distinct peaks for each unique carbon atom. For example, characteristic signals corresponding to the carbons of the cysteine moiety have been observed at δ 31.62 (C-4) and δ 53.27 (C-3). elsevier.es The methoxy carbons typically appear at specific chemical shifts, such as δ 52.66 and δ 55.97, while the carbonyl carbon is observed further downfield, for instance, at δ 169.52. elsevier.es In some cases, the tert-butyloxycarbonyl (Boc) group, if present as a protecting group in a derivative, is confirmed by peaks at approximately δ 28.31, 79.60, and 155.86. elsevier.es

Table 1: Representative NMR Data for this compound and its Derivatives

| Technique | Group | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ¹H NMR | Methoxy (-OCH₃) | 3.72 (s, 3H) | elsevier.es |

| ¹H NMR | Glycine methylene | 4.09 (s) | elsevier.es |

| ¹H NMR | Aromatic protons | 6.88 (d, J=8.7Hz, 2H), 7.28 (d, J=8.7Hz, 2H) | elsevier.es |

| ¹³C NMR | Cysteine moiety (C-4) | 31.62 | elsevier.es |

| ¹³C NMR | Cysteine moiety (C-3) | 53.27 | elsevier.es |

| ¹³C NMR | Methoxy carbons | 52.66, 55.97 | elsevier.es |

| ¹³C NMR | Carbonyl carbon | 169.52 | elsevier.es |

| ¹³C NMR | Boc group | 28.31, 79.60, 155.86 | elsevier.es |

Note: 's' denotes a singlet, 'd' a doublet, and 'J' the coupling constant. Data may vary depending on the solvent and specific derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows characteristic absorption bands. For example, a notable peak around 3333 cm⁻¹ is indicative of N-H stretching. elsevier.es Additionally, strong and sharp bands in the region of 1695-1631 cm⁻¹ can correspond to the stretching vibrations of lactone and lactam C=O groups in related heterocyclic systems.

Mass Spectrometry (MS, ESI-MS, HRMS, GC/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Various ionization methods are employed for the analysis of this compound and its derivatives.

Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar and large molecules. It is often coupled with High-Resolution Mass Spectrometry (HRMS) to obtain highly accurate mass measurements, which aids in determining the elemental formula. For instance, the [M+H]⁺ peak for a derivative was observed at 684.1031, corresponding to the molecular formula C₃₃H₄₁O₉N₅S. elsevier.es

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique, particularly for volatile compounds. It has been used to identify related compounds like 4-methoxybenzoyl-N-glycine in biological samples such as urine. nih.gov The analysis of fragmentation patterns in the mass spectrum is crucial for structural elucidation. nih.gov

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and identification of this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a compound. ualberta.ca In the context of this compound synthesis, TLC can be used to compare the reaction mixture to authentic samples of the starting materials and the desired product. ualberta.ca The separation is based on the differential partitioning of the compound between a solid stationary phase (like silica (B1680970) gel) and a liquid mobile phase (an eluent). ualberta.caumich.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. ualberta.ca

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity for the separation, quantification, and purification of compounds. ontosight.ai It is particularly useful for the analysis of non-volatile and thermally unstable compounds like this compound and its derivatives. Reverse-phase HPLC, often using a C18 column, is a common method for analyzing such compounds. researchgate.net The technique has been successfully employed for the analysis of related compounds, demonstrating good precision with relative standard deviations for retention times below 1%. researchgate.net

LC-MS/MS for Diastereomer Separation and Quantitation

The analysis of stereoisomers, particularly diastereomers, of this compound and its derivatives is crucial for understanding its biological activity and metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the separation and quantification of these closely related compounds. While direct separation of enantiomers often requires chiral chromatography, diastereomers, by definition, have different physical properties and can frequently be separated on conventional reversed-phase columns.

In many cases, derivatization with a chiral reagent is employed to convert enantiomers into diastereomers prior to LC-MS/MS analysis. A common approach involves the use of Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide, FDAA) or its analogs like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA). mdpi.com This derivatization introduces a chiral center, allowing for the separation of the resulting diastereomers on a standard C18 column. The application of such a method to a glycine derivative like this compound would enable the resolution and quantification of its potential stereoisomers.

A typical LC-MS/MS method for the analysis of amino acid diastereomers involves optimized chromatographic conditions and mass spectrometric detection. nih.gov For instance, a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with additives like ammonium (B1175870) acetate (B1210297) at a controlled pH can effectively resolve diastereomeric pairs. nih.gov The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. researchgate.net The MRM transitions are specific for the parent ion of the derivatized analyte and a characteristic fragment ion, ensuring accurate quantification even in complex biological matrices. nih.gov

The table below outlines a representative set of parameters for an LC-MS/MS method applicable to the analysis of derivatized this compound diastereomers, based on established methods for similar compounds.

Table 1: Representative LC-MS/MS Parameters for Diastereomer Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 100 x 3 mm, 3 µm) |

| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 6.5 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for diastereomer separation |

| Flow Rate | 0.4 - 0.6 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500 - 600 °C |

| MRM Transitions | Analyte-specific (Parent > Fragment) |

The development and validation of such an LC-MS/MS assay would typically involve assessing linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. researchgate.net The stability of the derivatized analytes is also a critical parameter to be evaluated. nih.gov

X-ray Diffraction Studies

Research has confirmed the use of X-ray diffraction to elucidate the structure of this compound methyl ester hydrochloride. smolecule.com These studies have revealed a key structural feature: an orthogonal arrangement between the methoxybenzyl group and the glycine backbone. smolecule.com This perpendicular orientation minimizes steric hindrance between the two constituent parts of the molecule, which is a critical factor influencing its chemical reactivity and biological interactions.

The process of structure determination from X-ray diffraction data involves several steps. For powder samples, the diffraction pattern is first indexed to determine the unit cell parameters and crystal system. cambridge.org For single crystals, this information is obtained directly. The crystal structure is then solved using computational methods, such as direct methods or Patterson functions, and refined to achieve the best possible fit between the observed diffraction pattern and the calculated one based on the structural model.

The table below summarizes the kind of crystallographic data that would be obtained from an X-ray diffraction study of a compound like this compound.

Table 2: Example Crystallographic Data from X-ray Diffraction

| Parameter | Example Value |

| Chemical Formula | C10H13NO3 |

| Formula Weight | 195.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 4.51 |

| c (Å) | 25.28 |

| β (°) | 93.73 |

| Volume (ų) | 962.77 |

| Z (molecules/unit cell) | 4 |

Note: The values in this table are illustrative and based on similar structures. cambridge.org

The detailed structural information derived from X-ray diffraction is invaluable for computational modeling, understanding structure-activity relationships, and for the rational design of new derivatives with specific properties.

Future Research Directions

Exploration of Novel Therapeutic Applications

The structural framework of N-(4-Methoxybenzyl)glycine makes it a compelling scaffold for the development of new therapeutic agents. smolecule.com Its derivatives are already being investigated for their potential in treating a range of diseases, including cancer and neurodegenerative disorders. smolecule.com

Future research will likely focus on several key therapeutic areas:

Oncology: Some studies have indicated that compounds derived from this compound may possess cytotoxic effects against certain cancer cell lines. smolecule.com Further investigation is warranted to synthesize and screen a wider array of derivatives to identify potent and selective anti-cancer agents.

Neuropharmacology: Glycine (B1666218) itself is an inhibitory neurotransmitter, and its derivatives are being explored for their ability to modulate neurotransmitter receptors and transporters. ontosight.aiontosight.ai This opens the door for developing novel treatments for neurological and psychiatric conditions. Research into related glycine derivatives as antagonists for the Gly/NMDA receptor is an active area aimed at managing neurodegenerative diseases. nih.gov

Analgesic and Anti-inflammatory Agents: Glycine derivatives have demonstrated potential as anti-inflammatory and analgesic agents. ontosight.ai Future work could involve modifying the this compound structure to enhance these properties, potentially leading to new treatments for chronic pain and inflammatory diseases.

Enzyme Inhibition: Derivatives of this compound have been assessed for their capacity to inhibit specific enzymes. smolecule.com This line of inquiry could lead to the discovery of new drugs that target enzymes implicated in various disease pathways. For instance, derivatives of (4-cyanophenyl)glycine have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in acute myeloid leukemia. nih.gov